molecular formula C16H16O4 B3042170 1-[4-(Benzyloxy)-2-hydroxy-3-methoxyphenyl]ethan-1-one CAS No. 52249-85-1

1-[4-(Benzyloxy)-2-hydroxy-3-methoxyphenyl]ethan-1-one

Cat. No. B3042170
CAS RN: 52249-85-1
M. Wt: 272.29 g/mol
InChI Key: DXSKBCGJZIJDSH-UHFFFAOYSA-N
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Description

“1-[4-(Benzyloxy)-2-hydroxy-3-methoxyphenyl]ethan-1-one” is a chemical compound with the molecular formula C16H16O4 . It is related to Levalbuterol , a medication used to treat asthma .

Scientific Research Applications

Synthesis and Chemical Properties

  • A process for synthesizing iso-MHPG, related to the target compound, through osmium-catalysed dihydroxylation and subsequent debenzylation, highlights advancements in the synthesis of complex organic compounds (Fisher & Kerrigan, 1998).
  • Research on the oxidation of similar compounds demonstrates the chemical reactivity and potential for forming complex structures like benzofuran derivatives (Schofield, Ward, & Choudhury, 1971).

Biological Evaluation and Applications

  • The antimicrobial properties of related compounds have been evaluated, suggesting potential applications in medical and pharmaceutical research (Sherekar, Kakade, & Padole, 2021).

Analytical Chemistry Applications

  • Studies on the polarographic behavior of analogues of the compound provide insights into their electrochemical properties, which could have implications for analytical chemistry applications (Butkiewicz, 1972).
  • The compound's relevance in fluorescence-based applications for sensing pH and metal cations has been explored, showcasing its potential in analytical and diagnostic tools (Tanaka et al., 2001).

Structural and Physical Chemistry

  • X-ray crystallography studies of structurally related compounds add to the understanding of molecular structures and configurations, which are fundamental in the field of materials science and drug design (Klemm & Weakley, 2000).

Antioxidant and Antimicrobial Properties

  • The influence of different substituents on antioxidant activities in benzoin derivatives, related to the target compound, highlights its potential in developing new antioxidant agents (Thanuja et al., 2022).
  • Synthesis of novel antimicrobial agents based on derivatives of the compound underlines its significance in creating new therapeutic agents (Nagamani et al., 2018).

properties

IUPAC Name

1-(2-hydroxy-3-methoxy-4-phenylmethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-11(17)13-8-9-14(16(19-2)15(13)18)20-10-12-6-4-3-5-7-12/h3-9,18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSKBCGJZIJDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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